3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves various chemical reactions. For instance, the Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . The reactivity of the boron reagent can be determined by the Lewis basicity of the ligand .Chemical Reactions Analysis
This compound, like many others, can participate in various chemical reactions. For example, it could potentially be involved in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various synthetic routes and methods to create benzenesulfonamide derivatives, including those similar in structure to 3-Chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide. These compounds are synthesized for further biological evaluation and to explore their potential as pharmacological agents. For instance, novel benzenesulfonamide derivatives exhibit significant in vitro antitumor activity against certain cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity (Fahim & Shalaby, 2019).
Biological Screening and Potential Therapeutic Applications
Benzenesulfonamide derivatives have been screened for various biological activities, indicating their potential in therapeutic applications. Studies have shown that these compounds exhibit antimicrobial, anticancer, and enzyme inhibition properties. For example, a series of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide demonstrated moderate to good activities against Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Molecular Docking and Theoretical Studies
Molecular docking and Density Functional Theory (DFT) calculations are utilized to understand the interaction mechanisms of benzenesulfonamide derivatives with biological targets. These studies provide insights into the potential therapeutic applications of these compounds by elucidating their binding affinities and interaction sites with enzymes or receptor targets. For instance, certain chlorinated compounds among synthesized benzenesulfonamide derivatives showed excellent antitumor activity, with further studies evaluating their interaction against specific enzymes (Fahim & Shalaby, 2019).
Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for dna replication .
Biochemical Pathways
The compound might interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth. The downstream effects would depend on the specific organism and the role of folic acid within its metabolic processes .
Pharmacokinetics
Many sulfonamides are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth, assuming it acts similarly to other sulfonamides .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and presence of other substances. These factors could affect the compound’s absorption, distribution, metabolism, and excretion .
Future Directions
Properties
IUPAC Name |
3-chloro-2-fluoro-N-(4-formyl-3,5-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c1-9-6-11(7-10(2)12(9)8-19)18-22(20,21)14-5-3-4-13(16)15(14)17/h3-8,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQSICVTSUEXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)NS(=O)(=O)C2=C(C(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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